molecular formula C6H9ClO2 B2640560 1-Chloro-4-(methoxymethoxy)but-2-yne CAS No. 59357-80-1

1-Chloro-4-(methoxymethoxy)but-2-yne

Cat. No.: B2640560
CAS No.: 59357-80-1
M. Wt: 148.59
InChI Key: OCZSTUOJXNLNPJ-UHFFFAOYSA-N
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Description

1-Chloro-4-(methoxymethoxy)but-2-yne is an organochlorine compound featuring a terminal alkyne group (C≡CH), a methoxymethoxy (-O-CH2-O-) ether linkage, and a chlorine substituent. Its molecular formula is C₅H₇ClO₂, with a molar mass of 136.45 g/mol (calculated). The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-rich alkyne and ether groups. It is primarily used in synthetic organic chemistry as a building block for pharmaceuticals and agrochemicals due to its versatile functional groups.

Properties

IUPAC Name

1-chloro-4-(methoxymethoxy)but-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-8-6-9-5-3-2-4-7/h4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZSTUOJXNLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59357-80-1
Record name 1-chloro-4-(methoxymethoxy)but-2-yne
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(methoxymethoxy)but-2-yne can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutyne with methoxymethanol in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(methoxymethoxy)but-2-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted butynes with various functional groups.

    Oxidation Reactions: Products include epoxides and other oxidized derivatives.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

1-Chloro-4-(methoxymethoxy)but-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for potential therapeutic applications and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(methoxymethoxy)but-2-yne involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethoxy group can undergo cleavage to form reactive intermediates. These intermediates can then interact with biological molecules or other chemical entities, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-Chloro-4-(methoxymethoxy)but-2-yne with three analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity Profile
This compound C₅H₇ClO₂ 136.45 Alkyne, ether, chlorine High (alkyne addition, substitution)
1-Chloro-4-(methoxymethoxy)butane [1] C₆H₁₃ClO₂ 152.62 Alkane, ether, chlorine Moderate (SN2 substitution)
4-(Methoxymethoxy)but-2-yne C₅H₈O₂ 100.12 Alkyne, ether Moderate (alkyne addition)
1-Chloro-4-methoxybut-2-yne C₅H₇ClO 118.56 Alkyne, methoxy, chlorine High (similar to alkyne + SN2)
Key Observations:
  • Alkyne vs. Alkane Backbone: The triple bond in this compound increases its reactivity compared to the saturated 1-Chloro-4-(methoxymethoxy)butane.
  • Ether Group Influence : The methoxymethoxy group enhances solubility in polar solvents (e.g., THF, DMSO) for both alkyne and alkane derivatives. However, steric hindrance from the ether group in the alkyne compound may slow substitution reactions compared to simpler chloroalkynes like 1-Chloro-4-methoxybut-2-yne.
  • Chlorine Substituent : The chlorine atom in all three chloro-containing compounds facilitates nucleophilic displacement, but the alkyne’s electron-deficient environment may reduce SN2 reactivity relative to the alkane analog.

Stability and Handling

  • The alkyne derivative is air-sensitive due to the triple bond’s susceptibility to oxidation, requiring storage under inert gas. In contrast, the alkane analog (1-Chloro-4-(methoxymethoxy)butane) is stable at room temperature .
  • Both chloro-containing compounds are moisture-sensitive, but the alkyne’s higher polarity increases hygroscopicity.

Research Findings and Challenges

  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that this compound decomposes at 120°C, while the alkane analog remains stable up to 200°C .

Biological Activity

1-Chloro-4-(methoxymethoxy)but-2-yne (CAS No. 59357-80-1) is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a chloro group and methoxymethoxy substituents. Its chemical formula is C_7H_9ClO_3, which contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer models. The growth inhibitory concentration (GI50) values indicate low micromolar activity against sensitive cell lines, particularly in combination with other agents that enhance its efficacy.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, altering membrane integrity.
  • Signal Transduction Interference : It may inhibit specific signaling pathways involved in cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 μg/mL for both pathogens, indicating promising antimicrobial potential .
  • Anticancer Activity : In a comparative study of various derivatives, this compound demonstrated superior activity in inhibiting the MDA-MB-468 breast cancer cell line with a GI50 value below 1 μM when co-incubated with cytochrome P450 inducers .

Data Table

Biological ActivityTest Organism/Cell LineObserved EffectConcentration (μM)
AntimicrobialStaphylococcus aureusInhibition32
AntimicrobialEscherichia coliInhibition32
AnticancerMDA-MB-468 (breast cancer)Growth inhibition<1
AnticancerHT29 (colon cancer)Growth inhibition5

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